molecular formula C14H13N3O B5714101 5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile

5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile

Cat. No. B5714101
M. Wt: 239.27 g/mol
InChI Key: WYHYEERPPGXASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are compounds that target the JAK family of enzymes involved in the regulation of immune responses. CP-690,550 has shown promising results in preclinical and clinical studies for the treatment of various autoimmune and inflammatory diseases.

Mechanism of Action

5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile exerts its therapeutic effects by inhibiting the activity of JAK enzymes, particularly JAK3. JAK3 is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), which plays a crucial role in the activation and proliferation of T cells. By inhibiting JAK3, 5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile can prevent the activation and proliferation of T cells, thereby reducing inflammation and preventing tissue damage.
Biochemical and Physiological Effects:
5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been shown to effectively reduce inflammation and prevent tissue damage in various preclinical and clinical studies. It has been shown to reduce the levels of several cytokines, including IL-2, interferon-gamma (IFN-gamma), and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of autoimmune and inflammatory diseases. 5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has also been shown to reduce the number of activated T cells and inhibit the production of autoantibodies in animal models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has several advantages for lab experiments, including its high specificity for JAK3 and its ability to effectively inhibit JAK enzymes in vivo. However, it also has some limitations, including its potential for off-target effects and its relatively short half-life in vivo. These limitations can be overcome by using appropriate controls and optimizing the dosing regimen.

Future Directions

There are several future directions for the research on 5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile, including the development of more potent and selective JAK inhibitors, the investigation of its potential for the treatment of other autoimmune and inflammatory diseases, and the exploration of its combination therapy with other immunomodulatory agents. Further studies are also needed to better understand the long-term safety and efficacy of 5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile in humans.

Synthesis Methods

The synthesis of 5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile involves several steps, starting from the reaction of 2-methylbenzaldehyde with ethyl cyanoacetate to form 2-methyl-3-phenylacrylonitrile. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-methyl-3-phenyl-5-hydroxymethylisoxazole. The final step involves the reaction of this intermediate with cyclopropylamine and phosphorus oxychloride to form 5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile.

Scientific Research Applications

5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively inhibit JAK enzymes, which play a key role in the signaling pathways involved in immune responses. By blocking these enzymes, 5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile can help reduce inflammation and prevent tissue damage in these diseases.

properties

IUPAC Name

5-(cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-9-4-2-3-5-11(9)13-17-12(8-15)14(18-13)16-10-6-7-10/h2-5,10,16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHYEERPPGXASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)NC3CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Cyclopropylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile

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